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molecular formula C10H9N3O4 B8804115 (2,4-Dihydroxypyrido[3,2-d]pyrimidin-6-yl)methyl acetate

(2,4-Dihydroxypyrido[3,2-d]pyrimidin-6-yl)methyl acetate

Cat. No. B8804115
M. Wt: 235.20 g/mol
InChI Key: HLCUZMZKPSOEAI-UHFFFAOYSA-N
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Patent
US08563540B2

Procedure details

Into a 5000-mL 4-necked round-bottom flask was placed a solution of 6-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 2 (120 g, 677.97 mmol, 1.00 equiv) in acetic acid (2400 mL). This was followed by the addition of m-CBPA (608 g, 3.51 mol, 5.18 equiv) in several batches. The resulting solution was stirred overnight at 100° C. The resulting mixture was cooled and concentrated under vacuum. The residue was washed with 2×1500 mL of ether and 2×500 mL of DCM, then it was dissolved in HOAc (1200 mL) and acetic anhydride (500 mL). The resulting solution was stirred for 0.5 h at 110° C. The reaction mixture was cooled and filtered. The filtrate was concentrated under vacuum. The residue was washed with 2×500 ml of ether and dried. This resulted in 80 g (50%) of (2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methyl acetate 3 as a brown solid.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
2400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7](=[O:13])[NH:8][C:9](=[O:12])[C:10]=2[N:11]=1.[C:14]([OH:17])(=[O:16])[CH3:15]>>[C:14]([O:17][CH2:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7](=[O:13])[NH:8][C:9](=[O:12])[C:10]=2[N:11]=1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
CC=1C=CC=2NC(NC(C2N1)=O)=O
Step Two
Name
Quantity
2400 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5000-mL 4-necked round-bottom flask was placed
ADDITION
Type
ADDITION
Details
This was followed by the addition of m-CBPA (608 g, 3.51 mol, 5.18 equiv) in several batches
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
The residue was washed with 2×1500 mL of ether and 2×500 mL of DCM
DISSOLUTION
Type
DISSOLUTION
Details
it was dissolved in HOAc (1200 mL)
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 0.5 h at 110° C
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
WASH
Type
WASH
Details
The residue was washed with 2×500 ml of ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This resulted in 80 g (50%) of (2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methyl acetate 3 as a brown solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)OCC=1C=CC=2NC(NC(C2N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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